

Introduction: A Privileged Scaffold with a Reactive Handle

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *1-Methyl-1H-indole-5-sulfonyl chloride*

Cat. No.: *B1591838*

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1-Methyl-1H-indole-5-sulfonyl chloride is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It merges two critical chemical motifs: the indole nucleus and the sulfonyl chloride functional group. The indole ring system is a "privileged scaffold," appearing in a vast array of natural products and pharmacologically active compounds, including the neurotransmitter serotonin and the anti-migraine drug Sumatriptan.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone of drug design.

The sulfonyl chloride moiety is a highly reactive electrophilic group, primarily serving as a precursor to sulfonamides.[2][3] The sulfonamide functional group is another pillar of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants. By combining the indole scaffold with a versatile sulfonyl chloride handle, **1-Methyl-1H-indole-5-sulfonyl chloride** offers a direct route to novel compound libraries with high potential for biological activity. This guide will elucidate the structural and chemical properties that make it such a valuable tool.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of **1-Methyl-1H-indole-5-sulfonyl chloride** consists of a bicyclic indole core, where the nitrogen atom at position 1 is substituted with a methyl group. The highly reactive sulfonyl chloride group (-SO₂Cl) is attached at position 5 of the indole's benzene ring. [4][5]

Caption: 2D structure of **1-Methyl-1H-indole-5-sulfonyl chloride**.

Key Structural Features and Their Implications:

- **Planar Indole System:** The fused bicyclic system is aromatic and largely planar. This planarity is often crucial for intercalation into enzyme active sites or DNA.
- **N-Methylation:** The methyl group at the N1 position serves a critical role. It prevents the indole from acting as a hydrogen bond donor, which can be essential for modulating binding affinity and improving pharmacokinetic properties like cell permeability. It also protects the nitrogen from participating in undesired side reactions.
- **Electrophilic Sulfonyl Chloride:** The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for its reactivity.[3]

Physicochemical Data Summary

The following table summarizes the key identifiers and computed properties for this molecule.

Property	Value	Source
CAS Number	859850-75-2	[5][6][7]
Molecular Formula	C ₉ H ₈ ClNO ₂ S	[4][5]
Molecular Weight	229.68 g/mol	[4]
SMILES String	<chem>Cn1ccc2cc(ccc12)S(Cl)(=O)=O</chem>	[4]
InChI Key	UGZYASSOUPYFAI- UHFFFAOYSA-N	[4]
Appearance	Solid	[4]

Structural Validation: A Self-Validating Experimental Framework

In the field of chemical synthesis and drug development, establishing the identity and purity of a compound is paramount. The structure of **1-Methyl-1H-indole-5-sulfonyl chloride** is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system.

Expected Spectroscopic Signatures

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet around 3.8-4.0 ppm for the N-CH₃ protons.- Distinct aromatic signals between 7.0-8.5 ppm for the five protons on the indole ring.The proton at C4 (peri to the sulfonyl group) would likely be the most downfield.- Characteristic coupling patterns (doublets, triplets, or doublet of doublets) will confirm the substitution pattern.
¹³ C NMR	<ul style="list-style-type: none">- Approximately 9 distinct signals are expected for the carbon atoms.- A signal for the N-CH₃ carbon around 30-35 ppm.- Aromatic carbon signals in the 100-140 ppm range. The carbon attached to the sulfonyl group (C5) will be significantly shifted.
IR Spectroscopy	<ul style="list-style-type: none">- Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively.- C-H stretching and C=C aromatic ring stretching bands.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight (229.68).- A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak).- Fragmentation may involve the loss of Cl, SO₂, or the entire SO₂Cl group.

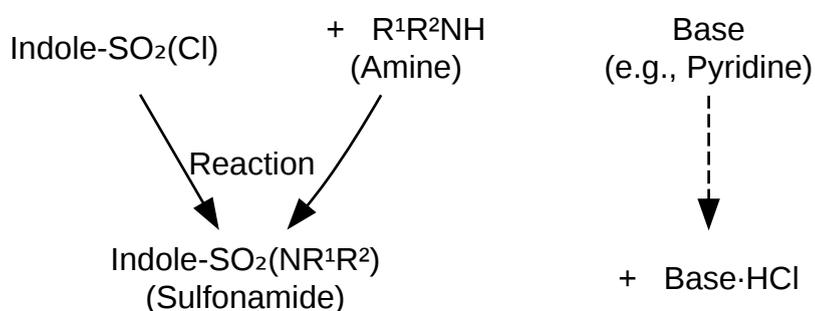
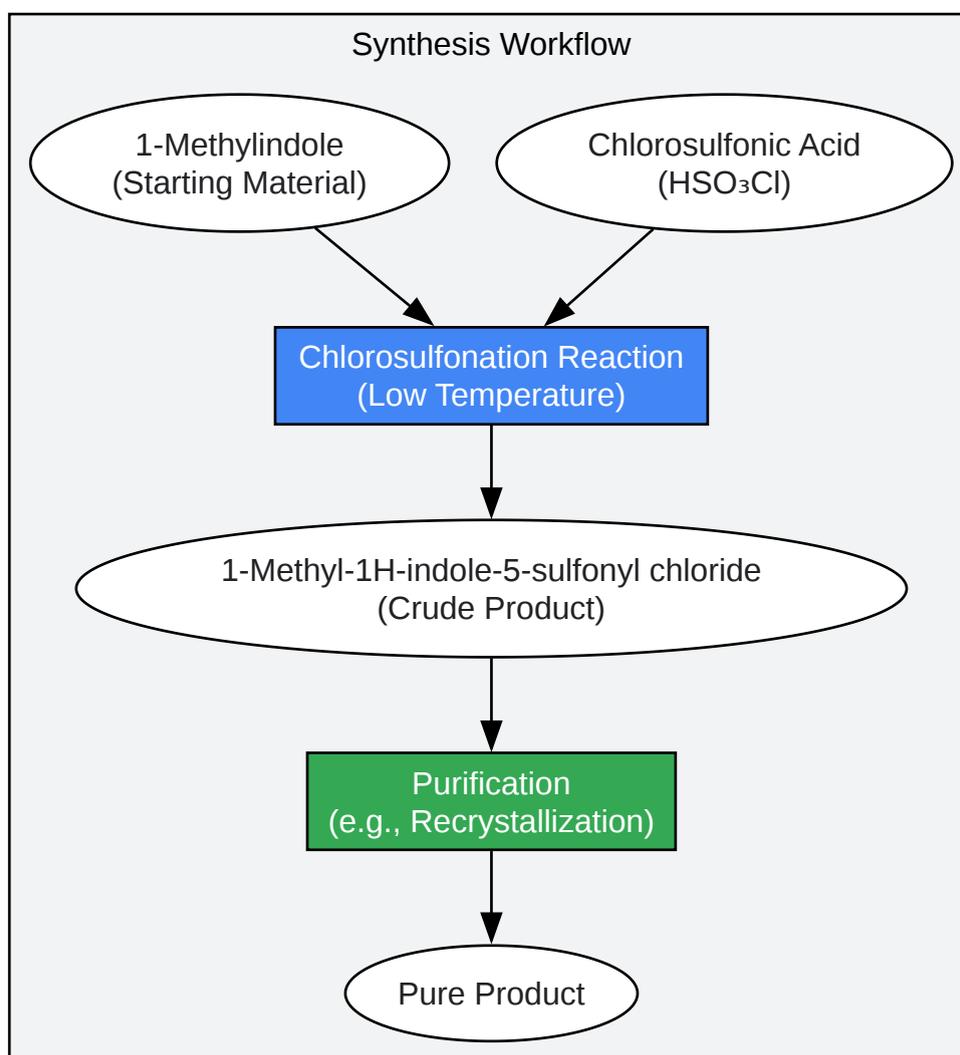
This multi-technique approach ensures a high degree of confidence in the molecule's identity, a cornerstone of trustworthy scientific research. While Sigma-Aldrich notes that they do not collect analytical data for this specific product, these predicted values are based on established principles of spectroscopy.[4][8]

Synthesis and Core Reactivity

The value of **1-Methyl-1H-indole-5-sulfonyl chloride** lies in its straightforward synthesis and predictable reactivity, making it a reliable tool for chemists.

Synthetic Workflow

The most direct and common method for preparing aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic ring. This involves reacting the parent molecule, in this case, 1-methylindole, with a chlorosulfonating agent.



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- To cite this document: BenchChem. [Introduction: A Privileged Scaffold with a Reactive Handle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591838#1-methyl-1h-indole-5-sulfonyl-chloride-molecular-structure]

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